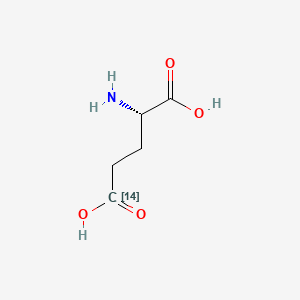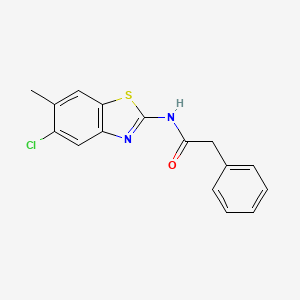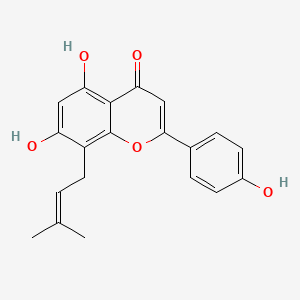
Licoflavone C
Vue d'ensemble
Description
Licoflavone C is an isoprenoid-based flavonoid compound isolated from the roots of Glycyrrhiza inflata . It possesses antioxidant and antifungal activities , and is known to have a protective effect against chromosome damage induced by certain substances in cultured human peripheral lymphocytes .
Synthesis Analysis
The total synthesis of Licoflavone C has been accomplished . The key synthetic steps include aldol/oxa-Michael/dehydration sequence reactions to assemble the tricyclic core, Claisen rearrangement and Schenck ene reaction to construct the key intermediate, and selective substitution or elimination of tertiary allylic alcohol to obtain natural compounds .Molecular Structure Analysis
Licoflavone C has a molecular weight of 338.35 and its formula is C20H18O5 . It is an isoprenoid-based flavonoid compound .Chemical Reactions Analysis
Licoflavone C is synthesized through a multi-step reaction with 4 steps . The synthesis involves various reactions such as aldol/oxa-Michael/dehydration sequence reactions, Claisen rearrangement, Schenck ene reaction, and selective substitution or elimination .Physical And Chemical Properties Analysis
Licoflavone C has a molecular weight of 338.35 and its formula is C20H18O5 . It is stable if stored as directed and should avoid strong oxidizing agents .Applications De Recherche Scientifique
Anti-Cancer Properties
Licoflavone C has been identified in various plants and has exhibited cytotoxicity against HL-60, HepG2, A549, and NCI-H292 cells with IC 50 values ranging from 7.0 to 13.85 µM . This suggests that Licoflavone C could potentially be used in cancer treatments.
Anti-Inflammatory Effects
Prenylated flavonoids, a group that includes Licoflavone C, have been found to exhibit anti-inflammatory effects . This suggests that Licoflavone C could potentially be used in the treatment of inflammatory diseases.
Neuroprotective Effects
Prenylated flavonoids, including Licoflavone C, have been found to exhibit neuroprotective effects . This suggests that Licoflavone C could potentially be used in the treatment of neurodegenerative diseases.
Anti-Diabetic Effects
Prenylated flavonoids, including Licoflavone C, have been found to exhibit anti-diabetic effects . This suggests that Licoflavone C could potentially be used in the treatment of diabetes.
Anti-Obesity Effects
Prenylated flavonoids, including Licoflavone C, have been found to exhibit anti-obesity effects . This suggests that Licoflavone C could potentially be used in the treatment of obesity.
Cardioprotective Effects
Prenylated flavonoids, including Licoflavone C, have been found to exhibit cardioprotective effects . This suggests that Licoflavone C could potentially be used in the treatment of heart diseases.
Anti-Osteoclastogenic Activities
Prenylated flavonoids, including Licoflavone C, have been found to exhibit anti-osteoclastogenic activities . This suggests that Licoflavone C could potentially be used in the treatment of bone diseases.
Phytoestrogenic Properties
8-Prenylapigenin, another name for Licoflavone C, has been found to be one of the most potent phytoestrogens in vitro known to date . This suggests that Licoflavone C could potentially be used in the treatment of conditions related to estrogen levels in the body.
Mécanisme D'action
Target of Action
Licoflavone C, also known as 8-Prenylapigenin, is a flavonoid compound that has been found to interact with several targets. The primary targets of Licoflavone C include the VEGFR-2 and estrogen receptors (ERα and ERβ) . These targets play crucial roles in various biological processes, including cell proliferation, apoptosis, migration, invasion, and epithelial-mesenchymal transition .
Mode of Action
Licoflavone C interacts with its targets in a specific manner. It has been found to block the VEGFR-2 signaling pathway , which is crucial for angiogenesis and tumor growth. By blocking this pathway, Licoflavone C can inhibit the proliferation of cancer cells .
In addition, Licoflavone C acts as an agonist of estrogen receptors . It binds to these receptors and activates them, leading to various downstream effects. Notably, it has been found to display 14-fold preferential ERβ agonist activity .
Biochemical Pathways
The interaction of Licoflavone C with its targets affects several biochemical pathways. For instance, by blocking the VEGFR-2 signaling pathway, it can affect the PI3K/AKT and MEK/ERK signaling pathways . These pathways are involved in cell survival, growth, and proliferation, and their disruption can lead to the inhibition of these processes .
Pharmacokinetics
The presence of prenyl groups in its structure is known to increase its lipid solubility, affinity for the cell membrane, and gastrointestinal absorption capacity . These properties could potentially enhance its bioavailability.
Result of Action
The action of Licoflavone C leads to several molecular and cellular effects. It has been found to inhibit cell proliferation , induce apoptosis , and inhibit migration, invasion, and epithelial-mesenchymal transition of cancer cells . These effects contribute to its potential anti-cancer activity.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHHCBRCXIDGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904164 | |
| Record name | Licoflavone C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72357-31-4 | |
| Record name | Licoflavone C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072357314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licoflavone C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICOFLAVONE C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DQ85982ZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



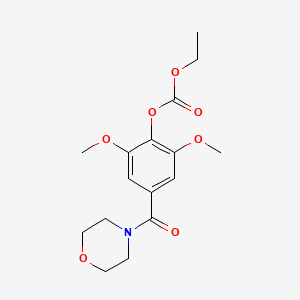
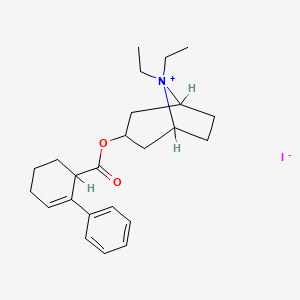

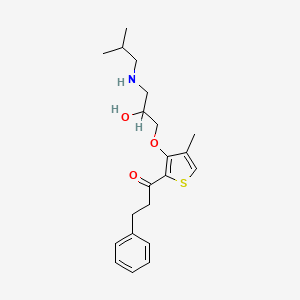


![6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one](/img/structure/B1675225.png)


